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Compound of Interest

Compound Name:
2-(Difluoromethyl)-1-ethyl-1H-

imidazole

Cat. No.: B13714506

Get Quote

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged

structure" due to its presence in a vast array of biologically active compounds and its ability to

engage in diverse interactions with biological targets.[1][2][3] It is a five-membered aromatic

heterocycle that can act as a hydrogen bond donor and acceptor, a base, and a metal-

coordinating ligand, making it a versatile scaffold for drug design.[1][4] The therapeutic

applications of imidazole-containing drugs are extensive, spanning roles as antifungal,

anticancer, antiviral, and anti-inflammatory agents.[2][5][6][7]

In parallel, the strategic incorporation of fluorine into drug candidates has become a powerful

and widely adopted strategy to enhance pharmacological profiles.[8] The difluoromethyl (CHF₂)

group, in particular, serves as a valuable bioisostere for hydroxyl or thiol groups. Its introduction

can profoundly influence a molecule's physicochemical properties, including metabolic stability,

pKa, lipophilicity, and binding affinity, often leading to improved potency and pharmacokinetics.

[8]

This guide provides a comprehensive technical overview of 2-(Difluoromethyl)-1-ethyl-1H-
imidazole, a molecule that marries the privileged imidazole scaffold with the strategic

difluoromethyl group. While literature on this specific molecule is nascent, this document will
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synthesize information from related analogues to provide a robust framework for its synthesis,

predict its key properties, and explore its potential in modern drug discovery.

Part 1: Synthesis and Mechanistic Rationale
The synthesis of 2-(Difluoromethyl)-1-ethyl-1H-imidazole requires a logical sequence of

reactions that efficiently introduces the desired substituents onto the imidazole core. A plausible

and efficient synthetic strategy involves the deoxyfluorination of a readily available precursor

followed by N-alkylation.

Retrosynthetic Analysis
A logical disconnection approach points towards two key transformations: the N-ethylation of a

2-(difluoromethyl)imidazole intermediate and the formation of the difluoromethyl group from a

carbonyl precursor.

2-(Difluoromethyl)-1-ethyl-1H-imidazole

2-(Difluoromethyl)-1H-imidazole

N-Alkylation

1-Ethyl-1H-imidazole-2-carbaldehyde

Deoxyfluorination

Imidazole-2-carbaldehyde

Deoxyfluorination

1-Ethyl-1H-imidazole

Formylation
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Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Pathway
The most field-proven approach involves creating the C-CHF₂ bond on the imidazole ring first,

followed by the introduction of the N-ethyl group. This sequence is often preferred because the

conditions for N-alkylation are typically milder and less likely to interfere with the difluoromethyl
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group. Furthermore, the presence of the N-H proton in 2-(difluoromethyl)imidazole makes it

reactive toward basic hydrolysis; N-alkylation effectively removes this reactive pathway,

enhancing the stability of the final compound.[9]

Step 1 Step 2

Final Product

Imidazole-2-carbaldehyde 2-(Difluoromethyl)-1H-imidazoleDeoxyfluorination

DAST or Deoxo-Fluor®
DCM, -78 °C to rt

2-(Difluoromethyl)-1-ethyl-1H-imidazoleN-Alkylation

1. NaH, THF
2. Ethyl Iodide

Click to download full resolution via product page

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Step-by-Step Guide
This protocol is based on established methods for the deoxyfluorination of heterocyclic

aldehydes and the N-alkylation of imidazoles.[9]

Step 1: Synthesis of 2-(Difluoromethyl)-1H-imidazole

Rationale: Deoxyfluorination of an aldehyde is a standard method to introduce a

difluoromethyl group. Diethylaminosulfur trifluoride (DAST) or its safer alternatives like

Deoxo-Fluor® are effective reagents for this transformation. The reaction is performed at low

temperatures to control the reactivity of the fluorinating agent.

Procedure:

In a flame-dried, three-necked round-bottom flask under an inert argon atmosphere,

dissolve imidazole-2-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM).

Cool the stirred solution to -78 °C using a dry ice/acetone bath.
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Add DAST (1.2 eq) dropwise via syringe over 30 minutes, ensuring the internal

temperature does not rise significantly.

After the addition is complete, allow the reaction mixture to slowly warm to room

temperature and stir overnight.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated

aqueous solution of sodium bicarbonate at 0 °C.

Separate the organic layer, and extract the aqueous layer three times with DCM.

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield 2-

(difluoromethyl)-1H-imidazole.

Step 2: Synthesis of 2-(Difluoromethyl)-1-ethyl-1H-imidazole

Rationale: N-alkylation of imidazoles is typically achieved by deprotonating the imidazole N-

H with a strong base, such as sodium hydride (NaH), to form the imidazolide anion, which

then acts as a nucleophile to displace a leaving group from an alkyl halide.

Procedure:

To a flame-dried flask under an argon atmosphere, add sodium hydride (1.1 eq, 60%

dispersion in mineral oil) and wash with anhydrous hexane to remove the oil.

Add anhydrous tetrahydrofuran (THF) and cool the suspension to 0 °C.

Add a solution of 2-(difluoromethyl)-1H-imidazole (1.0 eq) in anhydrous THF dropwise.

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour

until hydrogen evolution ceases.

Cool the mixture back to 0 °C and add ethyl iodide (1.2 eq) dropwise.
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Allow the reaction to warm to room temperature and stir overnight.

Monitor the reaction by TLC. Upon completion, quench by the slow addition of water.

Extract the product into ethyl acetate. Wash the combined organic layers with brine, dry

over anhydrous magnesium sulfate, and concentrate in vacuo.

Purify the final product by column chromatography.

Part 2: Physicochemical Properties and Structural
Analysis
The introduction of both an ethyl and a difluoromethyl group imparts distinct and predictable

properties to the imidazole core.

Predicted Physicochemical Data
The properties of the target molecule can be estimated by considering the contributions of its

constituent parts, drawing comparisons with related known compounds.[10][11][12][13]
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Property Predicted Value Rationale and Impact

Molecular Formula C₆H₈F₂N₂ -

Molecular Weight ~146.14 g/mol
Influences diffusion and

transport properties.

logP ~1.0 - 1.5

The N-ethyl group increases

lipophilicity compared to the N-

H parent, while the CHF₂

group is more lipophilic than a

methyl group but less than a

CF₃ group. This value

suggests good potential for

membrane permeability.

pKa (of conjugate acid) ~4.5 - 5.5

The strongly electron-

withdrawing CHF₂ group at the

2-position significantly reduces

the basicity of the N-3 nitrogen

compared to a non-substituted

imidazole (pKa ~7).[8] This

lower pKa means the molecule

will be less protonated at

physiological pH, affecting

solubility and target

engagement.

Hydrogen Bond Donors 0

The N-ethyl group removes the

only hydrogen bond donor,

which can improve oral

bioavailability by reducing the

desolvation penalty upon

membrane crossing.

Hydrogen Bond Acceptors 2

The N-3 nitrogen and

potentially the fluorine atoms

can act as weak acceptors.
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Spectroscopic Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized

compound.

¹H NMR: Expected signals include a triplet and quartet for the N-ethyl group, two distinct

singlets or doublets for the imidazole ring protons, and a characteristic triplet for the CHF₂

proton with a large ¹J(H,F) coupling constant (~50-60 Hz).

¹³C NMR: The carbon of the CHF₂ group will appear as a triplet due to C-F coupling. Other

signals will correspond to the ethyl group and the three imidazole ring carbons.

¹⁹F NMR: A doublet corresponding to the two equivalent fluorine atoms, coupled to the single

proton of the difluoromethyl group, is expected.

Mass Spectrometry: The molecular ion peak (M+) should be readily identifiable, confirming

the molecular weight.

Infrared (IR) Spectroscopy: Characteristic C-F stretching bands will be present, typically in

the 1100-1000 cm⁻¹ region.[14]

Part 3: Applications in Medicinal Chemistry and
Drug Development
The unique combination of the stable, N-alkylated imidazole and the electron-withdrawing

difluoromethyl group makes 2-(Difluoromethyl)-1-ethyl-1H-imidazole a highly attractive

scaffold for drug discovery.

Rationale as a Bioactive Scaffold
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the

difluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes.[8] This

can increase the in vivo half-life of a drug candidate.

Modulation of Basicity (pKa): The lowered pKa due to the CHF₂ group is a critical feature.[8]

It can be used to fine-tune the ionization state of the molecule at physiological pH, which is
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crucial for optimizing solubility, cell permeability, and off-target activity (e.g., avoiding hERG

channel inhibition).

Enhanced Target Binding: The polarized C-F bonds can participate in favorable electrostatic

and dipole-dipole interactions within a protein's binding pocket. The CHF₂ group can also act

as a "lipophilic hydrogen bond donor," further enhancing binding affinity.[8]

Kinase Inhibition: The imidazole scaffold is a common motif in kinase inhibitors, which often

target the ATP-binding site.[8] Fluorination can enhance both the binding affinity and

selectivity of these inhibitors.

Broad Biological Potential: Given the wide range of activities for imidazole derivatives—

including antifungal, anticancer, and antiviral properties—this scaffold could be explored for

numerous therapeutic areas.[6][15][16][17]

Typical Drug Discovery and Development Workflow
The development of a novel compound like 2-(Difluoromethyl)-1-ethyl-1H-imidazole into a

therapeutic agent follows a well-defined, multi-stage process.
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Discovery & Preclinical Phase

Clinical Development

Synthesis & Purification
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(NMR, MS, etc.)

In Vitro Screening
(Target Binding, Cell Assays, IC₅₀)
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In Vivo Studies
(Animal Models of Disease, PK/PD)

Phase I
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Lead Optimization
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(Efficacy in Patients)

Phase III
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Regulatory Approval
(FDA, EMA)
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Caption: High-level workflow for drug discovery and development.
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Conclusion
2-(Difluoromethyl)-1-ethyl-1H-imidazole stands as a molecule of significant potential for

researchers, scientists, and drug development professionals. Its design thoughtfully combines

the versatile and biologically relevant imidazole core with the advantageous physicochemical

properties conferred by the difluoromethyl and N-ethyl groups. The proposed synthetic route is

robust and relies on well-established chemical transformations. The predictable modulations in

basicity, metabolic stability, and lipophilicity make this scaffold a prime candidate for library

synthesis and screening against a wide range of therapeutic targets. As the demand for novel

therapeutics with improved pharmacological profiles continues to grow, scaffolds like 2-
(Difluoromethyl)-1-ethyl-1H-imidazole represent a promising frontier in rational drug design.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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Email: info@benchchem.com
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